molecular formula C25H20N2O3 B3667730 N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide

N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B3667730
M. Wt: 396.4 g/mol
InChI Key: DOBHTRTXAPAYIR-UHFFFAOYSA-N
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Description

N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Benzoxazole Moiety: The benzoxazole ring is introduced through a condensation reaction between an o-aminophenol and a carboxylic acid derivative, often under dehydrating conditions.

    Coupling of Benzofuran and Benzoxazole Units: The final step involves coupling the benzofuran and benzoxazole units through an amide bond formation, typically using coupling reagents such as carbodiimides or phosphonium salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvent, temperature, and catalyst).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antibacterial agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies to understand its mechanism of action and its effects on different biological pathways.

    Pharmaceutical Development: The compound serves as a lead compound for the development of new drugs with improved efficacy and reduced side effects.

    Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds with similar benzofuran structures, such as 2-(2-benzofuranyl)benzoxazole, exhibit similar biological activities.

    Benzoxazole Derivatives: Compounds like 2-(2-benzoxazolyl)benzofuran share structural similarities and may have comparable pharmacological properties.

Uniqueness

N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide is unique due to its specific combination of benzofuran and benzoxazole moieties, which confer distinct biological activities and potential therapeutic applications. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[3-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3/c1-15(2)16-10-11-22-20(13-16)27-25(30-22)18-7-5-8-19(12-18)26-24(28)23-14-17-6-3-4-9-21(17)29-23/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBHTRTXAPAYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide
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N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide
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N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide
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N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide
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N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide
Reactant of Route 6
N-{3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-1-benzofuran-2-carboxamide

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